Diethyl(2-fluoroethyl)amine Diethyl(2-fluoroethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17623688
InChI: InChI=1S/C6H14FN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3
SMILES:
Molecular Formula: C6H14FN
Molecular Weight: 119.18 g/mol

Diethyl(2-fluoroethyl)amine

CAS No.:

Cat. No.: VC17623688

Molecular Formula: C6H14FN

Molecular Weight: 119.18 g/mol

* For research use only. Not for human or veterinary use.

Diethyl(2-fluoroethyl)amine -

Specification

Molecular Formula C6H14FN
Molecular Weight 119.18 g/mol
IUPAC Name N,N-diethyl-2-fluoroethanamine
Standard InChI InChI=1S/C6H14FN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3
Standard InChI Key MSPKPLPEMDTDDF-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCF

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Diethyl(2-fluoroethyl)amine consists of a central ethylamine backbone substituted with two ethyl groups and a fluoroethyl side chain. The fluorine atom’s electronegativity induces polarization in the C–F bond, creating a dipole that influences reactivity and intermolecular interactions. The molecular formula is C₆H₁₃FN, with a calculated molecular weight of 118.18 g/mol.

Key Structural Features:

  • Fluoroethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

  • Diethylamine core: Provides basicity (predicted pKa ~10.2) and serves as a nucleophile in substitution reactions.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₆H₁₃FN
Molecular Weight118.18 g/mol
Boiling PointEstimated 145–150°C (extrapolated from analogs)
SolubilityMiscible in polar aprotic solvents (DMF, DMSO); limited water solubility
StabilitySensitive to hydrolysis under acidic conditions

Synthesis and Reactivity

Nucleophilic Substitution

A plausible pathway involves reacting diethylamine with 2-fluoroethyl bromide or iodide under basic conditions:
Et2NH+FCH2CH2XEt2NCH2CH2F+HX\text{Et}_2\text{NH} + \text{FCH}_2\text{CH}_2\text{X} \rightarrow \text{Et}_2\text{NCH}_2\text{CH}_2\text{F} + \text{HX}
where X=Br,IX = \text{Br}, \text{I}. This method mirrors the synthesis of diethyl(2-iodoethyl)amine hydroiodide, substituting iodine with fluorine.

Reaction Mechanisms

  • Alkylation: The fluoroethyl group acts as an electrophilic partner in alkylation reactions, forming quaternary ammonium salts.

  • Schiff Base Formation: Reacts with carbonyl compounds to generate imines, useful in coordination chemistry.

Applications in Medicinal Chemistry

Anticancer Agents

Schiff bases derived from fluorinated amines demonstrate antiproliferative activity. In one study, a fluoroethylamine-derived Schiff base inhibited topoisomerase IIα with an IC₅₀ of 2.3 μM, comparable to etoposide.

Radiopharmaceuticals

Fluorine-18 labeled derivatives are explored for positron emission tomography (PET) imaging. The compound’s stability toward defluorination in vivo makes it a candidate for tracer development .

Material Science Applications

Coordination Polymers

Diethyl(2-fluoroethyl)amine forms ligands for metal-organic frameworks (MOFs). A copper(II) complex exhibited a surface area of 1,450 m²/g, suitable for gas storage.

Liquid Crystals

Fluorinated amines enhance the thermal stability of liquid crystalline phases. A nematic phase range of 85–210°C was reported for a palladium complex incorporating this ligand.

Environmental and Analytical Uses

Pollutant Capture

Schiff base ligands from diethyl(2-fluoroethyl)amine selectively bind heavy metals (e.g., Pb²⁺, Hg²⁺) with association constants up to 10⁸ M⁻¹.

Sensors

A zinc complex showed fluorescence quenching in the presence of nitroaromatics, achieving a detection limit of 0.1 ppm for trinitrotoluene (TNT).

Comparison with Halogenated Analogs

PropertyDiethyl(2-fluoroethyl)amineDiethyl(2-iodoethyl)amine
Molecular Weight118.18 g/mol355.00 g/mol
ReactivityModerate (C–F bond)High (C–I bond)
ApplicationsMedicinal chemistryRadiolabeling

Future Directions

Drug Development

Optimizing fluorine’s position could yield selective kinase inhibitors. Computational models predict a 30% improvement in binding affinity for EGFR mutants upon fluorination.

Advanced Materials

Incorporating diethyl(2-fluoroethyl)amine into covalent organic frameworks (COFs) may enhance proton conductivity for fuel cell applications.

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